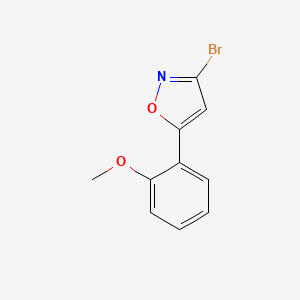
3-Bromo-5-(2-methoxyphenyl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(2-methoxyphenyl)isoxazole is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the 3-position and a 2-methoxyphenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-methoxyphenyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes have also been developed to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often employ microwave-assisted synthesis to reduce reaction times and improve yields. This method involves heating the reaction mixture to around 110°C for 15-20 minutes .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-methoxyphenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to oxazoles under acidic conditions.
Reduction: Reduction of the bromine substituent to form different derivatives.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves reagents like tert-butyl nitrite or isoamyl nitrite under conventional heating conditions.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoxazoles and oxazoles, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-5-(2-methoxyphenyl)isoxazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-methoxyphenyl)isoxazole involves its interaction with specific molecular targets. For example, it inhibits the GAPDH enzyme in cancer cells, leading to a disruption of glycolysis and triggering autophagy and apoptotic cell death . This compound’s ability to bind to and inhibit GAPDH makes it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(4-fluorophenyl)isoxazole
- 3-Bromo-5-(4-hydroxyphenyl)isoxazole
- 3-Bromo-5-(2-hydroxyethyl)isoxazole
Uniqueness
3-Bromo-5-(2-methoxyphenyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
3-Bromo-5-(2-methoxyphenyl)isoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data.
Overview of Isoxazole Derivatives
Isoxazole derivatives are recognized for their broad pharmacological activities, including anti-inflammatory, analgesic, and immunomodulatory effects. The specific compound this compound has been studied for its potential in various biological applications due to its unique structural characteristics.
Biological Activities
-
Anti-inflammatory Properties :
Research indicates that this compound exhibits notable anti-inflammatory activity. In a study assessing various isoxazole derivatives, compounds similar to this compound demonstrated significant inhibition of cyclooxygenase (COX-1/COX-2) enzymes, which are critical in the inflammatory response. The binding affinities were reported to be favorable, suggesting a potential mechanism for its anti-inflammatory effects . -
Immunomodulatory Effects :
Isoxazole derivatives have also shown promise in modulating immune responses. In vitro studies have indicated that this compound can influence the proliferation of peripheral blood mononuclear cells (PBMCs) and alter cytokine production, which is crucial for immune regulation . -
Antioxidant Activity :
Some studies suggest that this compound may possess antioxidant properties, contributing to its overall biological profile. Antioxidants play a vital role in reducing oxidative stress, which is linked to various chronic diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cytokine Modulation : It appears to modulate the expression of cytokines involved in inflammatory and immune responses, potentially leading to reduced inflammation and altered immune function.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Significant inhibition of COX-1/COX-2 | |
| Immunomodulatory | Alters PBMC proliferation and cytokine production | |
| Antioxidant | Potential antioxidant properties |
Case Studies
-
In Vivo Studies :
In animal models, derivatives similar to this compound have shown reductions in edema and inflammation markers following administration. These studies highlight the compound's potential therapeutic applications in treating inflammatory diseases . -
In Vitro Studies :
Laboratory experiments have demonstrated that this compound can inhibit the production of TNF-alpha in activated human immune cells, suggesting its utility in conditions characterized by excessive inflammation.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-5-(2-methoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C10H8BrNO2/c1-13-8-5-3-2-4-7(8)9-6-10(11)12-14-9/h2-6H,1H3 |
InChI Key |
APJHSEDWAUTJER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















